molecular formula C14H18N2O2S2 B429888 12-ethyl-4,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 351441-24-2

12-ethyl-4,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B429888
CAS No.: 351441-24-2
M. Wt: 310.4g/mol
InChI Key: OFNGOLFZVNNRCQ-UHFFFAOYSA-N
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Description

6-ethyl-3,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyrano-thieno-pyrimidine core. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of 6-ethyl-3,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) as a reagent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-ethyl-3,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Properties

CAS No.

351441-24-2

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4g/mol

IUPAC Name

12-ethyl-4,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C14H18N2O2S2/c1-5-14(2)6-8-9(7-18-14)20-11-10(8)12(17)16(3)13(15-11)19-4/h5-7H2,1-4H3

InChI Key

OFNGOLFZVNNRCQ-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C)C

Origin of Product

United States

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